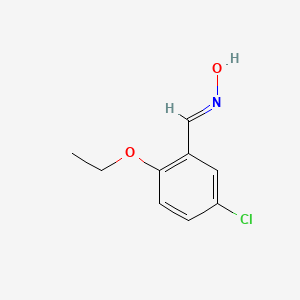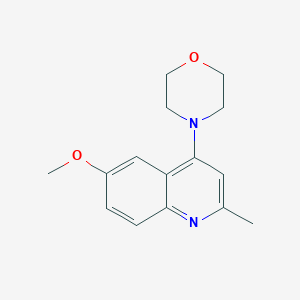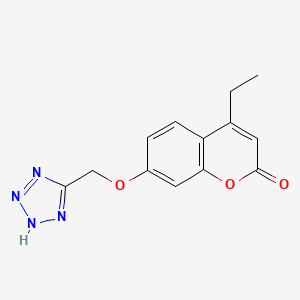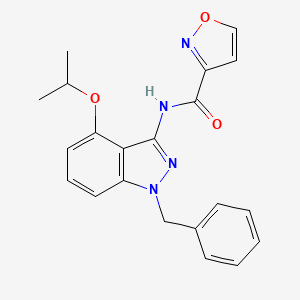
5-chloro-2-ethoxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of methoxybenzaldehyde oxime derivatives, which share a structural similarity with 5-chloro-2-ethoxybenzaldehyde oxime, involves various chemical pathways. For instance, the facile synthesis and crystal structure of related compounds, such as 5-chloro-3-methoxy-4-hydroxybenzaldehyde, demonstrate the utility of chlorination and oximation reactions in producing these derivatives. These processes highlight the versatility and reactivity of the oxime group when combined with methoxy and chloro substituents on a benzaldehyde backbone (Nagapandiselvi, 2021).
Molecular Structure Analysis
Methoxybenzaldehyde oxime derivatives exhibit diverse molecular arrangements and hydrogen bonding patterns, as evidenced by crystal structure analyses. For example, different conformations and hydrogen-bonding patterns have been observed in methoxybenzaldehyde oxime derivatives, indicating the influence of substituent position and type on the overall molecular geometry and intermolecular interactions. These findings are crucial for understanding the structural characteristics of 5-chloro-2-ethoxybenzaldehyde oxime derivatives (Gomes et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving benzaldehyde oxime derivatives can be complex, depending on the substituents and reaction conditions. For instance, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system demonstrates the reactivity of these compounds in forming new bonds and structures. Such reactions underline the potential of 5-chloro-2-ethoxybenzaldehyde oxime in synthetic chemistry applications (Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of benzaldehyde oxime derivatives, such as solubility, melting point, and crystallinity, can vary significantly with different substituents. Research into similar compounds, like 2-hydroxy-5-alkylbenzaldehyde oximes, suggests that the alkyl group's length and structure do not significantly influence properties like copper extraction from acidic solutions, implying that the oxime functionality plays a critical role in determining the compound's physical characteristics (Stepniak-Biniakiewicz & Szymanowski, 1981).
Chemical Properties Analysis
The chemical properties of benzaldehyde oxime derivatives, such as reactivity, stability, and susceptibility to various chemical reactions, are influenced by the presence of functional groups. Studies on related compounds highlight the impact of substituents on reactivity patterns, such as the influence of methoxy and chloro groups on the photostability and reactivity of benzaldehyde oximes. This information is pivotal for understanding the chemical behavior of 5-chloro-2-ethoxybenzaldehyde oxime in different chemical environments and reactions (Migani et al., 2008).
Scientific Research Applications
Radiosynthesis and Biodistribution
Oxime chemistry has been explored for the radiosynthesis of prosthetic groups, such as [(18)F]-fluorinated aldehyde-containing groups, for quantitative receptor imaging using positron emission tomography (PET) (Glaser et al., 2008). This application underlines the role of oxime derivatives in developing diagnostic tools, where the chemical nature of prosthetic groups influences the biodistribution profile of radiotracers, potentially offering a tailored approach for specific imaging requirements.
Copper Extraction from Acidic Solutions
Research on oxime derivatives of 2-hydroxy-5-alkylbenzaldehyde has demonstrated their utility in copper extraction from acidic sulfate solutions (Stepniak-Biniakiewicz & Szymanowski, 1981). This suggests that similar compounds, including 5-chloro-2-ethoxybenzaldehyde oxime, could be investigated for their efficacy in metal extraction processes, potentially offering a selective and efficient method for copper recovery.
Synthesis of Oximes under Ultrasound Irradiation
The synthesis of oximes, including those derived from aldehydes, under ultrasound irradiation has been reported to offer advantages such as milder conditions, shorter reaction times, and higher yields (Li, Li, & Li, 2006). This technique could be applied to the synthesis of 5-chloro-2-ethoxybenzaldehyde oxime, enhancing the efficiency and yield of the process.
Mechanism of Action
properties
IUPAC Name |
(NE)-N-[(5-chloro-2-ethoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9-4-3-8(10)5-7(9)6-11-12/h3-6,12H,2H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSNXQHMPOTLI-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(5-chloro-2-ethoxyphenyl)methylidene]hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)
![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)



![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)
![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)